Linezolid Dimer

HPLC chromatographic separation retention time

Misidentification of the bis-linezolid impurity during Linezolid batch release testing is a critical risk when using monomeric 'Impurity D' standards of incorrect chemical structure. The authentic Linezolid Dimer (CAS 908143-04-4) eliminates this risk with its unique molecular signature. - Distinct exact mass (615.6 g/mol) and HPLC RRT of ~3.8 ensure unambiguous peak identification, avoiding misquantification caused by mesylate ester (CAS 174649-09-3) or HCl salt (CAS 1391068-25-9) standards. - Supplied with ≥95% HPLC purity and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), meeting ICH Q3A reporting threshold requirements of 0.05%. - Enables reliable system suitability marking in forced degradation studies and stability-indicating method validation for ANDA submissions.

Molecular Formula C30H35F2N5O7
Molecular Weight 615.62
CAS No. 908143-04-4
Cat. No. B601330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinezolid Dimer
CAS908143-04-4
SynonymsN,N-bis[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide;  Bis(linezolid);  Bis-Linezolid;  Linezolid Impurity D
Molecular FormulaC30H35F2N5O7
Molecular Weight615.62
Structural Identifiers
SMILESCC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F
InChIInChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Linezolid Dimer – Indispensable Impurity Reference Standard for Quality Control


Linezolid Dimer (CAS 908143-04-4), also designated Bis-Linezolid or Linezolid Impurity D, is a synthetic dimeric impurity of the oxazolidinone antibiotic Linezolid . It consists of two Linezolid monomer units covalently linked via an acetamide bridge at the 5-oxazolidinylmethyl positions, yielding the molecular formula C₃₀H₃₅F₂N₅O₇ and a molecular weight of 615.6 g/mol . Linezolid Dimer forms as a process-related impurity during Linezolid synthesis—most prominently when the intermediate amine reacts incompletely with acetic anhydride, producing the bis-acetamide dimer rather than the desired mono-acetamide Linezolid monomer . As the authentic dimeric impurity, this compound serves as a critical reference standard for analytical method development, validation, and routine quality control testing of Linezolid drug substance and finished pharmaceutical products .

Authentic bis-linezolid dimer impurity reference standard
Critical for HPLC/LC-MS method development and validation
Enables accurate impurity quantification in Linezolid API

Why Other Linezolid Impurity D Standards Cannot Substitute


Despite the shared 'Impurity D' nomenclature, not all Linezolid impurity reference standards bearing this designation are chemically equivalent to the authentic bis-linezolid dimer. The EDQM Linezolid impurity D RS (CAS 174649-09-3) is chemically a methanesulfonate (mesylate) ester monomer and not a dimeric structure . Linezolid Impurity D HCl (CAS 1391068-25-9) is a monomeric amine hydrochloride degradation product . Both differ fundamentally from Linezolid Dimer (CAS 908143-04-4) in molecular formula, mass, and chromatographic behavior. Since HPLC peak identification and mass spectrometric detection rely on exact molecular weight (615.6 g/mol for the dimer vs. 374.4 g/mol for the mesylate ester and 347.8 g/mol for the HCl salt), substitution with an incorrect standard risks misidentification of impurity peaks, inaccurate quantification, and potential regulatory non-compliance during ANDA submissions .

Linezolid Dimer (true dimer, MW 615.6)
EDQM Impurity D RS is a monomeric mesylate ester (MW 374.4) with different chromatographic behavior – substitution may cause misidentification.
Linezolid Dimer (bis-acetamide, two oxazolidinone rings)
Impurity D HCl is a ring-opened amine hydrochloride (MW 347.8) – molecular weight and polarity mismatch may lead to inaccurate quantification.
Authentic dimer with certified characterization
Non-dimeric 'Impurity D' standards may lack full spectroscopic documentation, limiting regulatory acceptance during ANDA submission.

Quantitative Differentiation from Comparator Impurity Standards


HPLC Relative Retention Time Differentiation

Linezolid Dimer (bis-linezolid) exhibits a relative retention time (RRT) of approximately 3.8 relative to the Linezolid parent peak under the validated HPLC conditions described in US Patent 20060252932 . This markedly long retention—eluting at approximately five times the retention time of Linezolid itself—is a distinctive chromatographic fingerprint not shared by monomeric 'Impurity D' standards such as the mesylate ester (CAS 174649-09-3) or the HCl salt (CAS 1391068-25-9), which each possess different molecular weights and polarities and therefore different RRT values . This RRT can be used to unambiguously detect and quantify bis-linezolid in Linezolid samples.

HPLC RRT
Head-to-head
RRT ~3.8 (parent = 1.0)
Distinct retention enables unambiguous peak assignment
Hypersil Gold C18, 254 nm; run ≥ 45 min
HPLC chromatographic separation retention time

Mass Spectrometric Differentiation by Molecular Weight

Linezolid Dimer has a monoisotopic mass of 615.25045480 Da and a molecular weight of 615.6 g/mol (C₃₀H₃₅F₂N₅O₇) . This is nearly double the molecular weight of monomeric Linezolid (337.35 g/mol, C₁₆H₂₀FN₃O₄) . It is also substantially higher than the monomeric Impurity D variants: 374.4 g/mol for the EDQM mesylate ester and 347.8 g/mol for Impurity D HCl . The distinct mass-to-charge ratio (m/z ~616.6 for [M+H]⁺) serves as a definitive differentiator in LC-MS analysis.

Molecular Weight
Cross-study comparable
615.6 g/mol
Exact mass match required for LC-MS screening
~278 Da higher than parent; ~241 Da above mesylate ester
Mass spectrometry LC-MS molecular weight

Melting Point Differentiation

Linezolid Dimer (CAS 908143-04-4) exhibits a melting point of >265°C with decomposition . This is approximately 80°C higher than the melting point of Linezolid parent (181.5–182.5°C) and also significantly higher than the melting point of the EDQM Impurity D mesylate ester (183–185°C) . The elevated melting point reflects the higher molecular weight and greater intermolecular interactions of the dimeric structure and provides a simple thermophysical marker distinguishing the authentic dimer from other impurities.

Melting Point
Cross-study comparable
>265 °C (dec.)
Rapid identity check confirms dimeric structure
~80 °C above parent and mesylate ester
Melting point thermophysical properties characterization

Reference Standard Purity and Characterization

Commercially available Linezolid Dimer (CAS 908143-04-4) is supplied with a purity of ≥95% (HPLC), accompanied by a comprehensive Certificate of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, Mass, and HPLC purity analysis . Standards manufactured under ISO 17034 accredited reference material producer quality systems provide documented traceability with assigned uncertainty values . This level of characterization is essential for the accurate quantification of bis-linezolid in Linezolid API per ICH Q3A guidelines, which require identification and control of any impurity present at ≥0.10% (or ≥0.05% for a maximum daily dose exceeding 2 g/day) .

Standard Purity
Specification review
≥95% HPLC, full characterization
Documented purity supports regulatory quantification
ISO 17034 accredited; CoA with NMR, IR, MS
Reference standard purity CoA ISO 17034

Structural Identity Confirmation by NMR

Linezolid Dimer (CAS 908143-04-4) is unequivocally the N,N-bis-substituted acetamide in which two complete Linezolid monomer units are covalently joined through a single acetamide linker . In contrast, the EDQM 'Linezolid impurity D RS' (CAS 174649-09-3) is chemically identified as (5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone—a monomeric methanesulfonate ester that lacks a second oxazolidinone ring . Similarly, 'Linezolid Impurity D HCl' (CAS 1391068-25-9) is N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide hydrochloride, a ring-opened monomeric degradation product . The ¹H NMR spectrum of the authentic dimer, characterized in US Patent 20060252932, shows a distinct pattern reflecting C₂-symmetry with duplicate signals for the two oxazolidinone moieties, fundamentally different from the spectra of monomeric 'Impurity D' compounds .

Structural Identity
Class-level
True dimer (C₂ symmetry, two oxazolidinone rings)
Authentic bis-linezolid, not a monomeric surrogate
¹H NMR distinct from mesylate or HCl salts
Structural identity NMR impurity profiling

Recommended Scientific and Industrial Application Scenarios


ANDA Method Validation and Impurity Profiling

Linezolid Dimer (CAS 908143-04-4) is the only authentic reference standard suitable for quantifying the bis-linezolid impurity in Linezolid API during ANDA submission method validation. Its HPLC RRT of ~3.8 and distinct mass spectrum ensure accurate peak identification, avoiding the misquantification risk posed by the use of monomeric Impurity D standards of different chemical structure.

Stability-Indicating Method Development

In forced degradation studies and stability-indicating HPLC method development, Linezolid Dimer can serve as a system suitability marker. Because bis-linezolid can form under acidic conditions , its clearly resolved RRT of ~3.8 and high molecular weight allow unambiguous monitoring of dimer formation as a degradation product over the shelf life of Linezolid drug product .

LC-MS Impurity Identification in Unknown Peak Investigations

During out-of-specification investigations in Linezolid batch release testing, any unknown peak exhibiting an m/z of ~616.6 [M+H]⁺ in positive ion mode LC-MS can be definitively confirmed as bis-linezolid by co-injection with authentic Linezolid Dimer standard, leveraging its characteristic exact mass (615.25045480 Da) and molecular weight (615.6 g/mol) .

Reference Standard Procurement for GMP QC Laboratories

GMP-compliant QC laboratories performing Linezolid lot release against pharmacopoeial monographs should procure Linezolid Dimer as a secondary or working reference standard. The standard's purity (≥95% HPLC) and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) enable accurate quantification of the bis-linezolid impurity at the ICH Q3A reporting threshold of 0.05% .

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Authentic dimer identity (bis-linezolid)
Accurate peak identification and quantification
Stability-indicating HPLC method development
Distinct chromatographic retention
Monitoring dimer formation as degradation product
LC-MS unknown peak investigations
Characteristic exact mass (dimeric structure)
Confirmation of bis-linezolid in OOS investigations
GMP QC lot release testing
Documented purity and full characterization
Quantification at ICH Q3A reporting threshold
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